molecular formula C14H14N2O4 B15197309 Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate CAS No. 14003-39-5

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate

Cat. No.: B15197309
CAS No.: 14003-39-5
M. Wt: 274.27 g/mol
InChI Key: GEYVGKSIHPFWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate typically involves the condensation of ethyl acetoacetate with 4-methyl-3-oxo-3,4-dihydroquinoxaline. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring or the ester group.

Scientific Research Applications

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

14003-39-5

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 3-(4-methyl-3-oxoquinoxalin-2-yl)-2-oxopropanoate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)12(17)8-10-13(18)16(2)11-7-5-4-6-9(11)15-10/h4-7H,3,8H2,1-2H3

InChI Key

GEYVGKSIHPFWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.